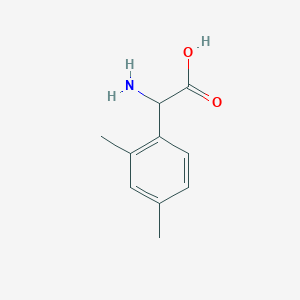

Amino(2,4-dimethylphenyl)acetic acid

Description

Contextualization within Aromatic Amino Acid Chemistry

Aromatic amino acids are a class of amino acids that feature an aromatic ring in their side chains. wikipedia.org The most common examples found in nature are phenylalanine, tyrosine, and tryptophan. These amino acids are fundamental to protein structure and function and serve as precursors for many essential secondary metabolites. wikipedia.org

Amino(2,4-dimethylphenyl)acetic acid is classified as a non-proteinogenic, or unnatural, amino acid because it is not one of the amino acids naturally incorporated into proteins. wikipedia.orgnih.gov It is a member of the phenylglycine family, which are amino acids with a phenyl group directly attached to the alpha-carbon. rsc.orgwikipedia.org This direct attachment, without the typical methylene (B1212753) spacer seen in proteinogenic aromatic amino acids like phenylalanine, gives phenylglycine and its derivatives distinct conformational properties and reactivity. rsc.org These non-proteinogenic amino acids are significant in medicinal chemistry and biotechnology, often used to enhance the properties of peptide-based drugs. nih.govrsc.orgnih.gov

Significance as a Chiral Building Block in Advanced Organic Synthesis Research

Chiral building blocks are enantiomerically pure compounds used as starting materials or intermediates in the synthesis of complex, biologically active molecules, particularly pharmaceuticals. ineosopen.org The use of such building blocks is a cornerstone of asymmetric synthesis, which aims to produce a specific stereoisomer of a target molecule. ineosopen.orgrsc.org Amino acids are a vital source of chiral building blocks due to their natural chirality and availability. ineosopen.org

This compound, as a chiral compound, is a valuable synthon in this context. Phenylglycine and its derivatives are utilized as chiral auxiliaries to control the stereochemistry of chemical reactions, leading to the formation of specific enantiomers. scispace.comuu.nl The synthesis of enantiomerically pure α-amino acids is a major focus in organic chemistry, as these molecules are crucial for the development of new drugs and catalysts. ineosopen.org The structural rigidity and defined stereochemistry of compounds like this compound make them ideal for constructing molecules with precise three-dimensional architectures, which is often essential for biological activity. rsc.org

Overview of Research Trajectories in Phenylylglycine Derivatives

Research into phenylglycine derivatives has expanded into several key areas, primarily driven by their diverse biological activities. rsc.orgnih.gov The significance of these non-proteinogenic aromatic amino acids has captured the attention of numerous research groups and pharmaceutical companies. rsc.orgnih.gov

Key research trajectories include:

Medicinal Chemistry and Pharmacology : Phenylglycine derivatives have been extensively investigated for their potential as therapeutic agents. They are used as key intermediates in the synthesis of various pharmaceuticals, including antibiotics and anticancer agents. ontosight.ai Specific derivatives have been designed and synthesized as antagonists for metabotropic glutamate (B1630785) receptors, which are important targets in neuroscience. researchgate.net Furthermore, research has focused on creating phenylglycinamide derivatives as potential broad-spectrum anticonvulsants and N-(4-substituted phenyl)glycine derivatives as anti-inflammatory agents. nih.govmdpi.com

Natural Product Synthesis : Phenylglycine-type amino acids are constituents of a wide variety of peptide natural products, such as glycopeptide antibiotics. rsc.orgnih.gov Research in this area focuses on understanding the biosynthesis of these compounds and incorporating them into synthetic versions of natural products to study their structure-activity relationships. rsc.org

Asymmetric Catalysis : Chiral phenylglycine derivatives are employed in the development of supramolecular nanozymes for enantioselective catalysis. rsc.org These systems leverage the chirality of the amino acid to influence the outcome of chemical reactions, producing enantiomerically enriched products.

The ongoing exploration of phenylglycine derivatives continues to yield novel applications, highlighting their importance as versatile scaffolds in modern chemical and pharmaceutical research.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,4-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-3-4-8(7(2)5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXDTKWYXLIFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378232 | |

| Record name | amino(2,4-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299168-20-0 | |

| Record name | amino(2,4-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Amino 2,4 Dimethylphenyl Acetic Acid

Direct Synthesis Approaches

Direct approaches to Amino(2,4-dimethylphenyl)acetic acid aim to construct the molecule with the desired stereochemistry in a single key step or a short sequence of steps from achiral or racemic precursors.

Asymmetric Synthesis Paradigms

Asymmetric synthesis provides the most elegant and efficient routes to enantiomerically pure compounds by introducing chirality through the use of chiral catalysts or reagents.

The use of chiral catalysts to control the stereochemical outcome of a reaction is a highly sought-after strategy. For the synthesis of α-aryl amino acids like this compound, several catalytic asymmetric methods can be envisaged.

One prominent approach is the catalytic asymmetric Strecker reaction. This reaction involves the addition of a cyanide source to an imine derived from 2,4-dimethylbenzaldehyde (B100707) in the presence of a chiral catalyst. nih.gov Chiral thiourea (B124793) derivatives and chiral phosphoric acids have emerged as powerful catalysts for this transformation. acs.orgresearchgate.net The catalyst activates the imine towards nucleophilic attack by hydrogen cyanide, and the chiral environment around the catalyst directs the cyanide to one of the enantiotopic faces of the imine, leading to an enantioenriched α-aminonitrile. Subsequent hydrolysis of the nitrile furnishes the desired amino acid. nih.gov

Another potential route involves the enantioselective conjugate addition of a cyanide source to an α,β-unsaturated precursor. For instance, a magnesium-Py-BINMOL complex has been shown to catalyze the enantioselective conjugate addition of trimethylsilyl (B98337) cyanide to chalcones, which could be adapted for a suitable precursor to this compound. rsc.org

Table 1: Representative Chiral Catalyst-Mediated Syntheses of Phenylglycine Analogs

| Catalyst Type | Substrate | Reagent | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid | N-aryl imine | Furan | up to 99% | High | acs.org |

| Amido-thiourea | N-aryl imine | KCN/AcOH/H₂O | High | High | nih.gov |

In this approach, a chiral auxiliary is covalently attached to the substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is removed at a later stage to yield the enantiomerically enriched product.

A well-established method is the diastereoselective alkylation of chiral glycine (B1666218) enolate equivalents. For instance, a chiral glycine derivative can be deprotonated to form a chiral enolate, which then reacts with a 2,4-dimethylbenzyl halide. The stereochemistry of the newly formed stereocenter is controlled by the chiral auxiliary. However, direct alkylation of glycine enolates can be challenging.

A more robust method involves the use of chiral N-phosphonyl imines. These reagents have been successfully employed in asymmetric aza-Henry reactions, where the chiral phosphonyl group acts as a powerful stereodirecting group. nih.govsci-hub.senih.gov An N-phosphonyl imine derived from 2,4-dimethylbenzaldehyde could react with a nucleophile, such as the lithium enolate of a glycine derivative, to afford the product with high diastereoselectivity. nih.gov The phosphonyl group can be subsequently removed to yield the free amino acid. The N,N-diisopropyl group on the chiral N-phosphonylimine auxiliary has been shown to be superior in controlling diastereoselectivity. rsc.org

Table 2: Diastereoselective Synthesis of α-Amino Acid Precursors using Chiral Auxiliaries

| Chiral Auxiliary | Electrophile/Nucleophile | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|

| N-Phosphonyl | N-phosphonyl imine + Nitromethane | >99:1 | 92-99% | nih.gov |

| N-Phosphonyl | N-phosphonyl imine + Lithium acetylide | 96:4 to 99:1 | >90% | rsc.org |

Chiral Pool Utilization in this compound Synthesis

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. rug.nl These can serve as starting materials for the synthesis of more complex chiral molecules. For a non-natural amino acid like this compound, a plausible chiral pool precursor would be a natural amino acid that can be chemically modified.

For example, a natural amino acid with an aromatic side chain, such as phenylalanine or tyrosine, could potentially be a starting point. However, the conversion would require significant synthetic manipulations, including the removal of the existing phenyl or hydroxyphenyl group and the introduction of the 2,4-dimethylphenyl moiety, which is often synthetically challenging and may not be the most efficient route. A more feasible approach could involve using a simpler chiral precursor to construct the desired amino acid.

Resolution Techniques for Enantiomeric Enrichment

Resolution is a classical method for separating a racemic mixture into its constituent enantiomers.

One common method is the formation of diastereomeric salts. The racemic amino acid is reacted with a chiral resolving agent, which is a chiral acid or base, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. After separation, the desired enantiomer of the amino acid is recovered by treating the salt with an acid or base to remove the resolving agent.

Another powerful technique is enzymatic kinetic resolution. In this method, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively hydrolyze the ester of one enantiomer of racemic this compound, allowing for the separation of the unreacted ester and the hydrolyzed acid. Lipases, such as those from Candida rugosa, have been successfully used for the kinetic resolution of racemic building blocks for pharmaceuticals. mdpi.com The efficiency of such a resolution is often described by the enantiomeric ratio (E). nih.gov

Table 3: Comparison of Resolution Techniques for Racemic Amino Acids

| Technique | Resolving Agent/Enzyme | Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Chiral acid or base | Different solubility of diastereomeric salts | Scalable, well-established | Can be tedious, requires stoichiometric resolving agent |

Indirect Synthetic Pathways

Indirect synthetic pathways involve the synthesis of a precursor molecule that is subsequently converted into the target amino acid. A common indirect route to α-amino acids is through the Strecker synthesis or the Bucherer-Bergs reaction. wikipedia.orgwikipedia.org

A plausible indirect synthesis of this compound would start from 2,4-dimethylbenzaldehyde. The aldehyde can be reacted with ammonia (B1221849) and hydrogen cyanide in the classical Strecker synthesis to produce the racemic α-aminonitrile, which is then hydrolyzed to the racemic amino acid. wikipedia.org To achieve an enantioselective outcome, an asymmetric variant of the Strecker synthesis can be employed, as mentioned in section 2.1.1.1.

Alternatively, the Bucherer-Bergs reaction provides a route to hydantoins, which are precursors to amino acids. wikipedia.org In this one-pot reaction, 2,4-dimethylbenzaldehyde would react with ammonium (B1175870) carbonate and potassium cyanide to form 5-(2,4-dimethylphenyl)hydantoin. wikipedia.org Subsequent hydrolysis of the hydantoin (B18101) yields the racemic this compound. The hydantoin intermediate could potentially be resolved before hydrolysis to obtain the enantiomerically pure amino acid.

Another indirect approach could involve the synthesis of 2,4-dimethylmandelic acid, which could then be converted to the corresponding amino acid. This conversion typically involves the transformation of the hydroxyl group into an amino group, for example, via an azido (B1232118) intermediate followed by reduction.

Multistep Reaction Sequences for Arylglycine Formation

Traditional methods for the synthesis of arylglycines often involve multistep sequences. Two of the most established and versatile methods are the Strecker synthesis and the Bucherer-Bergs reaction. Both of these multicomponent reactions allow for the efficient assembly of the α-amino acid scaffold from simple starting materials.

Reaction Scheme: Strecker Synthesis

| Step | Reactants | Product |

|---|---|---|

| 1 | 2,4-Dimethylbenzaldehyde, Ammonia, Potassium Cyanide | 2-Amino-2-(2,4-dimethylphenyl)acetonitrile |

The Bucherer-Bergs reaction offers an alternative route, starting from the same aldehyde or a corresponding ketone. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction employs ammonium carbonate and a cyanide source to produce a hydantoin intermediate. alfa-chemistry.comwikipedia.orgorganic-chemistry.org The hydantoin can then be hydrolyzed to afford the target amino acid. A key feature of this method is the formation of a stable heterocyclic intermediate, which can be isolated and purified before the final hydrolysis step.

Reaction Scheme: Bucherer-Bergs Reaction

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | 2,4-Dimethylbenzaldehyde, Ammonium Carbonate, Potassium Cyanide | 5-(2,4-Dimethylphenyl)hydantoin |

Functional Group Interconversions in Precursor Synthesis

The synthesis of the necessary precursors for arylglycine synthesis often relies on a variety of functional group interconversions (FGIs). These transformations are crucial for preparing the starting aldehydes, amines, or other key intermediates from readily available materials. For instance, the starting 2,4-dimethylbenzaldehyde for the Strecker or Bucherer-Bergs synthesis might be prepared from 1,3-dimethylbenzene through a formylation reaction.

Common FGIs relevant to the synthesis of arylglycine precursors include:

Oxidation: Alcohols can be oxidized to aldehydes. For example, (2,4-dimethylphenyl)methanol could be oxidized to 2,4-dimethylbenzaldehyde.

Reduction: Nitriles or amides can be reduced to amines.

Halogenation: Aromatic rings can be halogenated to introduce a handle for further functionalization, such as in cross-coupling reactions.

Hydrolysis: Esters or nitriles can be hydrolyzed to carboxylic acids.

These FGIs are fundamental tools in organic synthesis that allow for the strategic manipulation of molecular structures to access the required building blocks for more complex targets like this compound.

Advanced Catalytic Methods in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions compared to traditional approaches. These methods are particularly valuable for the synthesis of chiral amino acids.

Palladium-Catalyzed Coupling Reactions in Aromatic Substitution

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. In the context of arylglycine synthesis, these methods can be employed to construct the key aryl-glycine bond. For instance, a palladium catalyst can facilitate the coupling of an aryl halide or triflate with a glycine enolate equivalent. rsc.orgnih.gov

A prominent example is the Buchwald-Hartwig amination, which could be adapted to form a precursor to the target amino acid. researchgate.netnih.gov This would involve the palladium-catalyzed coupling of an aryl halide (e.g., 1-bromo-2,4-dimethylbenzene) with an amino acid ester.

Illustrative Palladium-Catalyzed Arylation

| Aryl Halide | Glycine Derivative | Catalyst System | Product |

|---|

The choice of ligand is crucial for the success of these reactions, influencing the reaction rate, yield, and functional group tolerance.

Stereoselective Transformations via Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. For the preparation of enantiomerically enriched this compound, organocatalytic methods can be applied to the Strecker reaction or other C-C bond-forming reactions.

Chiral phase-transfer catalysis is a notable organocatalytic approach for the asymmetric synthesis of α-amino acids. organic-chemistry.orgorganic-chemistry.orgnih.gov In this method, a chiral quaternary ammonium salt or a chiral crown ether transports an anionic nucleophile (e.g., cyanide) into an organic phase to react with an imine derived from 2,4-dimethylbenzaldehyde, leading to the formation of an enantioenriched α-aminonitrile. Subsequent hydrolysis provides the chiral amino acid. The stereochemical outcome is dictated by the chiral environment created by the catalyst.

Key Features of Asymmetric Phase-Transfer Catalysis

| Catalyst Type | Key Feature | Typical Enantiomeric Excess |

|---|---|---|

| Cinchona alkaloid-derived quaternary ammonium salts | Readily available, tunable structure | Often >90% ee |

Comparative Analysis of Convergent vs. Divergent Synthetic Strategies

In contrast, a divergent synthesis starts from a common intermediate that is elaborated through different reaction pathways to generate a library of related compounds. While less common for the synthesis of a single target, a divergent approach could be employed to create a variety of arylglycine derivatives starting from a common glycine precursor, which is then subjected to different arylation conditions. A review of Petasis versus Strecker amino acid synthesis highlights the convergent and divergent aspects of these multicomponent reactions. mdpi.comnih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of academic research to maximize the yield and purity of the desired product while minimizing side reactions and waste. For the synthesis of this compound, several parameters would be systematically varied and studied.

Key parameters for optimization include:

Catalyst and Ligand: In catalytic reactions, screening different catalysts and ligands is essential to find the most active and selective system.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Temperature: Temperature affects the rate of reaction and can influence the formation of byproducts.

Concentration: The concentration of reactants can influence reaction kinetics and the occurrence of side reactions.

Base/Acid: In reactions involving acid or base catalysis or promotion, the nature and stoichiometry of the acid or base are critical.

A systematic approach, often employing techniques like Design of Experiments (DoE), allows researchers to efficiently explore the reaction parameter space and identify the optimal conditions. nih.govbeilstein-journals.org For instance, in a palladium-catalyzed amination to form a precursor, the ratio of palladium to ligand, the type of base, and the reaction temperature would be key variables to optimize for achieving the highest yield of the desired N-arylated glycine derivative.

Chemical Reactivity and Mechanistic Studies of Amino 2,4 Dimethylphenyl Acetic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical transformations, including the formation of esters, amides, and undergoing decarboxylation.

Esterification Reactions and Their Stereochemical Implications

The esterification of amino acids is a fundamental reaction, often serving as a method for protecting the carboxyl group during peptide synthesis. For Amino(2,4-dimethylphenyl)acetic acid, this transformation would involve reacting the carboxylic acid with an alcohol under acidic conditions or using coupling agents.

Table 1: General Methods for Amino Acid Esterification

| Method | Reagents | Typical Conditions | Stereochemical Considerations |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., HCl, H₂SO₄) | Reflux in excess alcohol | Risk of racemization, especially with prolonged heating. |

| Alkyl Halide Reaction | Alkyl Halide, Base (e.g., Cs₂CO₃) | DMF, Room Temperature to 60°C | Generally milder conditions can help preserve stereochemistry. |

| Using Coupling Reagents | Alcohol, Coupling Agent (e.g., DCC, EDC) | Organic Solvent, Room Temperature | Can minimize racemization but requires careful selection of reagents. |

This table presents generalized data for amino acids and does not represent specific experimental results for this compound.

Decarboxylation Pathways and Reaction Kinetics

Decarboxylation involves the removal of the carboxyl group, typically as carbon dioxide. For α-amino acids, this transformation can be challenging and often requires harsh conditions or specialized catalytic systems. Pathways for decarboxylation include thermal methods, oxidative decarboxylation, and photoredox catalysis. nih.gov

The mechanism often involves the formation of an intermediate that can stabilize the resulting carbanion or radical after the loss of CO₂. For instance, in organocatalytic decarboxylation, the amino acid can form a Schiff base with a carbonyl catalyst (like pyridoxal (B1214274) phosphate (B84403) in biological systems), which facilitates the electronic rearrangement necessary for CO₂ elimination. researchgate.net The kinetics of such reactions are highly dependent on the stability of these intermediates. No specific kinetic studies for the decarboxylation of this compound have been reported.

Amidation and Peptide Coupling Reactions

The formation of an amide bond by reacting the carboxylic acid moiety of this compound with an amine is a critical transformation, particularly in the context of peptide synthesis. This reaction requires the activation of the carboxylic acid, which is typically achieved using a variety of coupling reagents. luxembourg-bio.combachem.com

The choice of coupling reagent is crucial, especially for sterically hindered and racemization-prone amino acids like phenylglycines. rsc.orguni-kiel.de Reagents are designed to convert the carboxylic acid into a highly reactive intermediate (such as an active ester, acid halide, or symmetrical anhydride) that is readily attacked by the amine nucleophile. luxembourg-bio.com Additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to suppress side reactions and minimize the loss of chiral integrity. peptide.com For phenylglycine derivatives, coupling reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to be particularly effective at preventing epimerization. peptide.com

Table 2: Common Peptide Coupling Reagents and Their Characteristics

| Reagent Class | Examples | Byproducts | Notes on Racemization |

| Carbodiimides | DCC, DIC, EDC | Urea derivatives | High risk, often used with additives like HOBt or HOAt to suppress. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Phosphoramide derivatives | Generally low racemization; BOP produces carcinogenic HMPA. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Tetramethylurea | Highly efficient, low racemization, especially with HATU. uni-kiel.de |

| Other | DEPBT, T3P | Diethyl phosphate | Very low racemization, suitable for sensitive amino acids. bachem.compeptide.com |

This table presents generalized data for peptide coupling reagents and does not represent specific experimental results for this compound.

Reactions of the Amino Group

The primary amino group of this compound is a key nucleophilic center, readily participating in acylation, alkylation, and arylation reactions.

Acylation Reactions and Amide Derivatives

N-acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or acid anhydride, to form an N-acyl derivative. This reaction is often used to install protecting groups on the nitrogen atom or to synthesize bioactive molecules. orientjchem.org The reaction is typically carried out in the presence of a base to neutralize the acid byproduct and to facilitate the nucleophilic attack of the amine. Catalyst-free conditions, for example heating an amine with acetic anhydride, have also been reported for N-acylation. orientjchem.org Enzymatic methods using aminoacylases in aqueous media are also being explored as a greener alternative for the selective N-acylation of amino acids. nih.gov

Alkylation and Arylation Strategies

Alkylation: N-alkylation of the amino group can be achieved through various methods. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common strategy. Direct alkylation using alkyl halides is also possible, often requiring a base and proceeding via an Sₙ2 mechanism. monash.edu To achieve mono-alkylation and avoid over-alkylation, the use of protecting groups or specific catalytic systems, such as palladium-catalyzed reactions with alcohols under hydrogenation conditions, can be employed. researchgate.net

Arylation: N-arylation of amino acids and their esters typically requires transition metal catalysis, with palladium and copper-based systems being the most common. acs.org The Buchwald-Hartwig amination, for example, couples amines with aryl halides or triflates using a palladium catalyst and a suitable phosphine (B1218219) ligand. acs.org A key challenge in the N-arylation of chiral amino acid derivatives is the prevention of racemization, which can occur under the basic reaction conditions often required. acs.orgscholaris.ca The development of mild reaction conditions, for instance using aryl triflates with specific palladium precatalysts, has allowed for the N-arylation of amino acid esters with minimal racemization. acs.org

Formation of Schiff Bases and Related Imines

This compound, possessing a primary amino group, is expected to readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of amine chemistry and proceeds through a nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group).

The reaction is typically catalyzed by either acid or base. nih.gov Acid catalysis facilitates the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. nih.gov However, excessively low pH can be detrimental as it would lead to the protonation of the amino group, rendering it non-nucleophilic. nih.gov Consequently, the optimal pH for Schiff base formation is generally mildly acidic, typically around 4 to 5. youtube.com

The general mechanism for the acid-catalyzed formation of a Schiff base from this compound and an aldehyde (R-CHO) is depicted as follows:

Protonation of the carbonyl group: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. acs.org

Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a better leaving group (water).

Dehydration: The lone pair on the nitrogen helps to expel a molecule of water, resulting in the formation of a protonated imine (iminium ion).

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom to yield the final Schiff base and regenerate the acid catalyst. acs.org

The general reaction can be summarized in the following table:

| Reactants | Product (Schiff Base) | Conditions |

| This compound + Aldehyde | N-(arylmethylene)this compound | Mildly acidic pH |

| This compound + Ketone | N-(alkylidene)this compound | Mildly acidic pH |

The steric hindrance posed by the 2,4-dimethylphenyl group might influence the rate of Schiff base formation, potentially slowing it down compared to less sterically hindered primary amines. However, the fundamental mechanistic pathway is expected to remain the same.

Reactivity of the Aromatic Dimethylphenyl Moiety

The 2,4-dimethylphenyl group in this compound is an activated aromatic system due to the presence of two electron-donating methyl groups. This activation significantly influences its susceptibility to electrophilic aromatic substitution and provides sites for functionalization of the methyl substituents.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The two methyl groups on the phenyl ring are ortho, para-directing and activating substituents. libretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these methyl groups. In the case of the 2,4-dimethylphenyl moiety, the available positions for substitution are C3, C5, and C6. The directing effects of the two methyl groups are additive. The C2-methyl group directs to the C3 (ortho) and C6 (ortho) positions, while the C4-methyl group directs to the C3 (ortho), C5 (ortho), and C6 (para) positions. Therefore, electrophilic attack is most likely to occur at the C3, C5, and C6 positions, with the relative distribution of products depending on the specific electrophile and reaction conditions. The aminoacetic acid substituent at C1 is generally considered a deactivating group under acidic conditions (due to protonation of the amino group), which would direct incoming electrophiles to the meta positions (C3 and C5). However, the strong activating and directing effects of the two methyl groups are expected to dominate.

Common Electrophilic Aromatic Substitution Reactions:

Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is expected to yield halogen-substituted derivatives. researchgate.net

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid will introduce a nitro group (-NO₂) onto the aromatic ring. youtube.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) will lead to the introduction of a sulfonic acid group (-SO₃H). libretexts.org

The following table summarizes the expected major products of these reactions:

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | Bromo-amino(2,4-dimethylphenyl)acetic acid (substitution likely at C3, C5, or C6) |

| Nitration | HNO₃, H₂SO₄ | Nitro-amino(2,4-dimethylphenyl)acetic acid (substitution likely at C3, C5, or C6) |

| Sulfonation | H₂SO₄, SO₃ | Sulfo-amino(2,4-dimethylphenyl)acetic acid (substitution likely at C3, C5, or C6) |

Functionalization of Methyl Substituents

The methyl groups on the aromatic ring can also be sites for chemical modification, primarily through oxidation or halogenation reactions.

Oxidation: The methyl groups can be oxidized to various extents depending on the oxidizing agent and reaction conditions. Mild oxidation might yield the corresponding aldehydes or carboxylic acids. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions would likely oxidize both methyl groups to carboxylic acids. researchgate.net Selective oxidation of one methyl group over the other can be challenging and would depend on subtle differences in their electronic and steric environments.

Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator or UV light), the benzylic hydrogens of the methyl groups can be substituted with halogens. lookchem.com This would lead to the formation of (halomethyl) derivatives, which are versatile intermediates for further synthetic transformations.

Nucleophilic Substitution Reactions in Derived Halide Forms

Halogenated derivatives of this compound, particularly those with a halogen on the α-carbon of the acetic acid moiety or on the methyl groups, can undergo nucleophilic substitution reactions.

If the carboxylic acid is converted to an α-halo acid derivative (e.g., via the Hell-Volhard-Zelinsky reaction), the halogen atom becomes susceptible to displacement by various nucleophiles. Similarly, benzylic halides formed from the functionalization of the methyl groups are reactive towards nucleophiles.

The reactivity in these SN2 reactions will be influenced by the nature of the nucleophile, the leaving group (the halide), and the solvent. Strong nucleophiles will favor the reaction. The steric bulk of the 2,4-dimethylphenyl group might hinder the backside attack required for an SN2 mechanism at the α-carbon, potentially slowing down the reaction rate.

Metal Coordination Chemistry and Ligand Properties

This compound possesses two potential coordination sites for metal ions: the amino group and the carboxylate group. This allows it to act as a chelating ligand, forming stable complexes with a variety of metal ions.

Chelation Behavior with Transition Metal Ions

As an amino acid, this compound can form chelate complexes with transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II). lookchem.com The chelation typically involves the coordination of the metal ion to both the nitrogen atom of the amino group and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable five-membered ring.

The general structure of a 1:2 metal-to-ligand complex would involve two molecules of this compound coordinating to a central metal ion. The geometry of the resulting complex will depend on the coordination number and preferred geometry of the metal ion. For instance, with a coordination number of four, a square planar or tetrahedral geometry is possible. With a coordination number of six, an octahedral geometry would be expected, with additional ligands (such as water molecules) occupying the remaining coordination sites.

The stability of these metal complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution (which affects the protonation state of the ligand), and the steric hindrance from the bulky 2,4-dimethylphenyl group. The steric bulk might affect the stoichiometry and geometry of the complexes formed.

The following table provides a hypothetical overview of the chelation behavior with some common transition metal ions:

| Metal Ion | Expected Coordination | Potential Geometry |

| Cu(II) | N, O-chelation | Square planar |

| Ni(II) | N, O-chelation | Octahedral |

| Co(II) | N, O-chelation | Octahedral |

| Zn(II) | N, O-chelation | Tetrahedral |

Further experimental studies would be necessary to fully elucidate the specific coordination chemistry and ligand properties of this compound with various transition metal ions.

Design, Synthesis, and Structural Features of Derivatives and Analogs

Structural Modifications at the Chiral Amino Acid Core

No research is publicly available detailing the systematic elaboration of alpha-carbon substituents of Amino(2,4-dimethylphenyl)acetic acid. Such studies would typically involve the introduction of various alkyl, aryl, or functionalized groups at the alpha-position to investigate their impact on the compound's stereochemistry and biological activity. The synthesis of these derivatives would likely employ established methodologies in amino acid chemistry, such as asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent bearing the 2,4-dimethylphenyl moiety. However, without specific examples from the literature, any discussion remains hypothetical.

There are no documented studies on the application of ring expansion or contraction strategies to the 2,4-dimethylphenyl ring of this compound. These modifications would fundamentally alter the carbocyclic framework and could lead to novel scaffolds. Methodologies for such transformations are known in organic synthesis, but their application to this specific amino acid has not been reported.

Influence of Substituent Effects on the Dimethylphenyl Moiety

The influence of introducing electron-donating or electron-withdrawing groups onto the 2,4-dimethylphenyl ring of this compound has not been investigated in the scientific literature. Such modifications would be expected to modulate the electronic properties of the aromatic ring, which could, in turn, affect the compound's reactivity, binding affinity to biological targets, and pharmacokinetic properties. The synthesis of such derivatives would likely involve electrophilic aromatic substitution reactions on a suitable precursor.

Specific research on the halogenation and nitro substitution of the 2,4-dimethylphenyl moiety in this compound is absent from the public domain. The positions of the existing methyl groups would direct the regioselectivity of such electrophilic aromatic substitutions. For instance, halogenation would be expected to occur at the positions ortho and para to the methyl groups. The introduction of halogens or nitro groups could serve as handles for further functionalization or to modulate the compound's properties.

Hybrid Compounds: Integration with Heterocyclic Systems

While the synthesis of hybrid molecules incorporating amino acids and heterocyclic systems is a common strategy in medicinal chemistry, no specific examples involving this compound have been reported. The general approach would involve the condensation of the amino acid with a suitable heterocyclic precursor. The resulting hybrid compounds could exhibit novel biological activities arising from the combination of the two pharmacophores.

Synthesis of Specialized Functionalized Derivatives (e.g., Sulfoacetyl Moieties)

The introduction of specialized functional groups, such as sulfoacetyl moieties, onto the amino group of a parent phenylacetic acid structure significantly alters its physicochemical characteristics, particularly enhancing hydrophilicity. The synthesis of such derivatives can be achieved through a targeted acylation process. A representative procedure for introducing a sulfoacetyl group involves the reaction of the parent amino acid with a suitable acylating agent under controlled conditions.

For instance, the synthesis of a compound like [(2,4-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid can be conceptualized based on established acylation protocols for similar structures. The process typically involves reacting the starting amino acid with a sulfoacetylating agent, such as a sulfoacetic acid derivative, in an appropriate solvent. The reaction conditions are critical for achieving a high yield and purity of the final product. Key parameters that are optimized include temperature, reaction time, and the choice of reagents. An initial temperature of 0°C is often employed to manage the exothermic nature of the acylation, followed by a period at room temperature to ensure the reaction proceeds to completion.

Table 1: Representative Acylation Procedure Parameters

| Parameter | Condition | Purpose |

| Starting Material | This compound | The core scaffold for derivatization. |

| Acylating Agent | A reactive derivative of sulfoacetic acid | To introduce the sulfoacetyl moiety. |

| Solvent | A suitable aprotic solvent | To dissolve reactants and facilitate the reaction. |

| Temperature | 0°C initially, then room temperature | To control the initial exothermic reaction and then drive it to completion. |

| Reaction Time | 2–6 hours | Dependent on the scale and purity of the reagents. |

| Work-up | Aqueous extraction and purification | To isolate and purify the final sulfonated product. |

The resulting sulfoacetyl derivative combines aromatic, sulfonic, and carboxylic functional groups, creating a molecule with potential for diverse chemical interactions. The sulfonate group, in particular, enhances aqueous solubility, a crucial factor in many chemical and biological research applications.

Strategies for Library Generation in Combinatorial Chemistry

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of structurally related compounds, known as a library. For a scaffold like this compound, several strategies can be employed to generate diverse libraries of derivatives. These strategies are fundamental in fields like materials science and drug discovery for screening and identifying compounds with desired properties.

One effective approach is multi-component reactions (MCRs) , where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. This method is highly efficient for creating molecular diversity. For example, derivatives of this compound could be utilized in Ugi or Passerini reactions to generate a wide range of peptide-like structures or α-acyloxy carboxamides, respectively.

Another powerful technique is parallel synthesis , where a large number of individual reactions are carried out simultaneously in an array format, such as in a microtiter plate. Starting with the core this compound structure, different building blocks can be added to each well to create a unique derivative. For example, the amino group could be acylated with a diverse set of carboxylic acids, or the carboxylic acid group could be converted to amides using a variety of amines.

A chemo-enzymatic approach can also be employed for library generation. This strategy combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. For instance, enzymes like laccases can be used to catalyze oxidative coupling reactions of phenolic derivatives of phenylacetic acids, leading to the formation of complex structures such as benzofurans. cnr.it By varying the substituents on the initial phenylacetic acid scaffold, a library of diverse benzofuran-based compounds can be generated under mild reaction conditions. cnr.it

The generation of radical intermediates from phenylacetic acids also offers a pathway for creating diverse libraries. For example, the reaction of various substituted phenylacetic acids with vinyl azides can lead to a library of highly substituted tetralone derivatives through a cascade of radical reactions. acs.org

Table 2: Strategies for Combinatorial Library Generation

| Strategy | Description | Potential Derivatives of this compound |

| Multi-Component Reactions (MCRs) | Multiple reactants are combined in a one-pot reaction to form complex products. | Peptidomimetics, complex heterocycles. |

| Parallel Synthesis | Simultaneous synthesis of a large number of compounds in a spatially separated format. | Diverse amide and ester libraries. |

| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps to leverage the selectivity of enzymes. | Benzofuran analogs, stereoselective products. cnr.it |

| Radical-Mediated Synthesis | Utilization of radical intermediates to form complex cyclic or acyclic structures. | Substituted tetralones and other polycyclic systems. acs.org |

These strategies allow for the systematic exploration of the chemical space around the this compound core, facilitating the discovery of novel compounds with tailored functionalities.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Amino(2,4-dimethylphenyl)acetic acid, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of the proton and carbon environments and their connectivity.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is indicative of its electronic environment. Protons in different chemical environments will resonate at different frequencies. For this compound, we can predict the following proton signals. The protons of the two methyl groups on the phenyl ring are in distinct environments and would therefore exhibit separate singlet signals. The three protons on the aromatic ring are also in unique positions and would present as a complex splitting pattern or as distinct multiplets. The methine proton (α-hydrogen) adjacent to the amino and carboxylic acid groups would likely appear as a singlet, and the protons of the amino and carboxylic acid groups would also be observable, though their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| -CH₃ (at C2) | 2.2-2.4 | Singlet | 3H |

| -CH₃ (at C4) | 2.3-2.5 | Singlet | 3H |

| Aromatic-H | 7.0-7.3 | Multiplet | 3H |

| α-H | 4.0-4.5 | Singlet | 1H |

| -NH₂ | 1.5-3.0 | Broad Singlet | 2H |

Note: This is a hypothetical data table. Actual chemical shifts may vary.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the carboxylic acid would have the highest chemical shift. The aromatic carbons would appear in the typical aromatic region, with the quaternary carbons (those bonded to the methyl groups and the amino acid moiety) having different chemical shifts from the carbons bonded to hydrogen. The α-carbon and the two methyl carbons would be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | 170-180 |

| Aromatic C -NH₂ | 140-145 |

| Aromatic C -CH₃ (C2) | 135-140 |

| Aromatic C -CH₃ (C4) | 138-143 |

| Aromatic C -H | 125-135 |

| α-C | 55-65 |

| -C H₃ (at C2) | 18-22 |

Note: This is a hypothetical data table. Actual chemical shifts may vary.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this compound, COSY would be most useful in confirming the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would connect the α-proton to the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons. For instance, the protons of the methyl groups would show correlations to the aromatic carbons they are attached to, as well as to the adjacent aromatic carbons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxylic acid, and aromatic functional groups. The O-H stretch of the carboxylic acid would appear as a very broad band, while the N-H stretch of the amino group would be a medium intensity band. The C=O stretch of the carboxylic acid would be a strong, sharp absorption. Aromatic C-H and C=C stretching vibrations would also be present.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| N-H Stretch (Amine) | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| N-H Bend (Amine) | 1580-1650 | Medium |

Note: This is a hypothetical data table. Actual absorption frequencies may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₁₀H₁₃NO₂). The expected fragmentation of α-amino acids in the mass spectrometer often involves the loss of the carboxyl group (as COOH or CO₂), and cleavage of the bond between the α-carbon and the aromatic ring. scispace.comnih.gov The fragmentation pattern would provide further confirmation of the compound's structure. Common fragmentation pathways for protonated α-amino acids have been studied in detail. scispace.comnih.gov

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Predicted Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₄NO₂⁺ | 180.0968 |

Note: This is a hypothetical data table. Exact masses are calculated based on the most abundant isotopes.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique allows for the unambiguous assignment of the absolute configuration of chiral centers and provides detailed insights into the molecule's conformation and intermolecular interactions in the solid state.

For a molecule like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is grown, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected by a detector. By analyzing the positions and intensities of the diffracted X-ray beams, a detailed electron density map of the unit cell can be constructed. From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsion angles.

The determination of the absolute configuration of a chiral molecule like this compound is a critical aspect of its structural elucidation. By employing anomalous dispersion effects, typically by using a heavy atom or by carefully analyzing the diffraction data from a light-atom-only structure, the true handedness of the molecule can be established. This is crucial as enantiomers can exhibit significantly different biological activities.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, a hypothetical dataset based on similar aromatic amino acids is presented below to illustrate the type of information obtained from such an analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C10H13NO2 |

| Formula Weight | 179.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimensions | |

| a | 5.89 Å |

| b | 14.25 Å |

| c | 6.15 Å |

| α | 90° |

| β | 105.3° |

| γ | 90° |

| Volume | 497.8 Å3 |

| Z | 2 |

| Density (calculated) | 1.194 g/cm3 |

The solid-state structure would also reveal important intermolecular interactions, such as hydrogen bonding between the amino and carboxylic acid groups, which dictate the crystal packing and can influence the physicochemical properties of the compound.

Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating and quantifying enantiomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are at the forefront of these analytical methods.

HPLC and UPLC are powerful separation techniques that utilize a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. UPLC, an advancement of HPLC, employs smaller particle sizes in the stationary phase (typically sub-2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption.

For the purity assessment of this compound, a reversed-phase HPLC or UPLC method would typically be employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or trifluoroacetic acid to improve peak shape. The retention of this compound would be influenced by the hydrophobicity of the dimethylphenyl group and the polarity of the amino and carboxylic acid moieties.

A typical method would involve injecting a solution of the compound onto the column and monitoring the eluent with a UV detector, as the phenyl group provides a suitable chromophore. The purity is determined by the area percentage of the main peak relative to any impurity peaks.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 min |

The determination of enantiomeric excess (e.e.) is of paramount importance for chiral compounds. Chiral chromatography is the most widely used technique for this purpose. This method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the analyte, leading to different retention times and, thus, their separation.

For the enantiomeric separation of this compound, a variety of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for a wide range of chiral compounds, including amino acids. Other options include Pirkle-type phases, macrocyclic glycopeptide phases (e.g., teicoplanin or vancomycin), and ligand-exchange columns.

The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is a critical parameter that is optimized to achieve the best separation. The choice of the CSP and mobile phase is often determined through a screening process. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 5 µL |

| Expected Retention Time (R-enantiomer) | ~9.2 min |

| Expected Retention Time (S-enantiomer) | ~10.5 min |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule like Amino(2,4-dimethylphenyl)acetic acid. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed to calculate its electronic structure. These calculations could determine key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Furthermore, these calculations would reveal the distribution of electron density, allowing for the prediction of sites susceptible to electrophilic or nucleophilic attack. Reactivity descriptors, including electronegativity, chemical hardness, and softness, could be derived from the calculated electronic properties to provide a quantitative measure of the molecule's reactivity.

Conformational Analysis and Stereochemical Modeling

The presence of a chiral center at the alpha-carbon and the rotational freedom around several single bonds in this compound suggest a complex conformational landscape. Conformational analysis would be performed by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. This process identifies the low-energy, stable conformations of the molecule.

Stereochemical modeling would further investigate the properties of its enantiomers, (R)- and (S)-Amino(2,4-dimethylphenyl)acetic acid. Computational methods can predict differences in their properties, which is crucial for understanding their potential biological activity and interaction with other chiral molecules.

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or degradation pathways. By calculating the energies of reactants, transition states, and products, a detailed reaction coordinate diagram can be constructed.

These simulations provide insights into the activation energies and reaction kinetics, helping to identify the rate-determining step of a proposed mechanism. This understanding is essential for optimizing reaction conditions and developing more efficient synthetic routes.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data. For this compound, quantum chemical methods could be used to calculate the nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C atoms.

By comparing the theoretically predicted spectrum with an experimentally obtained one, the structure and conformation of the molecule can be confirmed. Discrepancies between the calculated and experimental values can often reveal subtle structural features or intermolecular interactions.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations would be employed to study the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule. These simulations model the atomic motions over time, providing a dynamic picture of intermolecular interactions.

MD simulations could reveal how the molecule interacts with solvent molecules, how it forms dimers or larger aggregates through hydrogen bonding, and how it might bind to a receptor or enzyme active site. This information is critical for understanding its solubility, formulation properties, and potential biological function.

Applications in Chemical Research and Development Excluding Clinical/dosage

Chiral Intermediates in Fine Chemical Synthesis

The stereochemistry of a molecule is often crucial to its function, particularly in the synthesis of fine chemicals and pharmaceuticals. Amino(2,4-dimethylphenyl)acetic acid, possessing a stereocenter at the α-carbon, serves as a valuable chiral intermediate. The asymmetric synthesis of tailor-made amino acids is a highly active area of research, with methods often employing chiral auxiliaries to control the stereochemical outcome of a reaction. mdpi.comchimia.chnih.gov

One prominent strategy involves the use of chiral Ni(II) complexes of Schiff bases derived from amino acids. nih.govbeilstein-journals.org In this approach, the amino acid is complexed to a chiral ligand and a nickel(II) ion, which effectively blocks one face of the molecule. This steric hindrance directs incoming reagents to the opposite face, leading to the formation of a single enantiomer of the desired product with high diastereoselectivity. beilstein-journals.org This methodology has proven to be a leading approach for the synthesis of a wide variety of structurally diverse amino acids. nih.gov The ability to generate enantiomerically pure compounds is of paramount importance in fine chemical synthesis, where the biological activity or material properties can be highly dependent on the specific stereoisomer. chimia.chresearchgate.netnih.gov

Building Blocks for Advanced Organic Molecules and Complex Scaffolds

Beyond its role as a chiral intermediate, this compound functions as a fundamental building block for the construction of more complex organic molecules and scaffolds. Amino acids, in general, are recognized as versatile starting materials for a wide range of molecular architectures, including peptides, chiral amines, and various heterocyclic systems. chimia.ch

A powerful strategy in modern chemical synthesis is Diversity-Oriented Synthesis (DOS), which aims to generate large collections of structurally diverse molecules from a common starting material. nih.gov this compound, with its reactive amino and carboxylic acid functional groups, is an ideal candidate for inclusion in DOS campaigns. These functional groups allow for a variety of chemical transformations, enabling the creation of a library of related but structurally distinct compounds. This approach is particularly valuable in the discovery of new molecules with interesting properties.

Research Tool in Studies Exploring Amino Acid Derivatives

The unique structure of this compound makes it an excellent tool for research focused on the exploration of amino acid derivatives. By modifying its structure, chemists can systematically investigate the impact of different functional groups on the properties and reactivity of the molecule. For instance, the synthesis of novel phenoxyacetic acid analogs has been achieved by coupling them with amino acid methyl esters to explore their biological activities. psu.edu

Furthermore, the development of analytical methods, such as the Amino Acid Derivative Reactivity Assay (ADRA), underscores the importance of these compounds in fundamental chemical research. nih.gov Such assays are used to study the reactivity of different chemical substances and can provide valuable insights into their potential applications. The study of amino acid derivatives has also led to the discovery of compounds with potential herbicidal, fungicidal, and insecticidal properties, highlighting the broad scope of research in this area. researchgate.net

Precursors for Agrochemical Development and Research

The agricultural industry is in constant need of new and effective crop protection agents. Amino acid derivatives have emerged as a promising class of compounds in the development of novel agrochemicals. researchgate.netnih.gov Research has shown that certain derivatives of amino acids exhibit significant fungicidal and insecticidal activities. researchgate.netnih.gov

The structural motif of this compound, combining an amino acid core with a substituted aromatic ring, is found in various biologically active molecules. This makes it an attractive precursor for the synthesis of new potential agrochemicals. By incorporating this scaffold into new molecular designs, researchers can explore novel chemical space in the search for more effective and environmentally benign pesticides. For example, some aminophosphonic derivatives have shown herbicidal properties. mdpi.com

Integration into Combinatorial Chemistry Platforms for Chemical Library Generation

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules. These collections of compounds, known as chemical libraries, are then screened for desirable properties. Amino acids are ideal building blocks for combinatorial library synthesis due to their bifunctional nature, allowing for the stepwise addition of new chemical entities.

This compound can be readily integrated into such platforms. For example, in the construction of DNA-encoded chemical libraries (DECLs), amino acid building blocks are sequentially added to a DNA tag, which serves as a unique identifier for each compound. delivertherapeutics.com This technology allows for the creation and screening of massive chemical libraries, significantly accelerating the discovery of new molecules with desired functions.

Potential Applications in Material Science and Specialty Chemicals (e.g., Dyes, Polymers, Corrosion Inhibitors as chemical synthesis targets)

The unique chemical structure of this compound also lends itself to applications in material science and the synthesis of specialty chemicals.

Dyes: Aromatic amines are common precursors in the synthesis of azo dyes. researchgate.netpjsir.orgsphinxsai.comekb.eg The general method involves the diazotization of a primary aromatic amine, followed by coupling with a suitable nucleophile. sphinxsai.com The 2,4-dimethylphenyl moiety in this compound could potentially be functionalized to create novel dye molecules with unique color properties.

Polymers: Amino acids can be used as monomers for the synthesis of a variety of polymers. scilit.comnih.govresearchgate.netwhiterose.ac.uk These polymers can possess interesting properties such as biocompatibility and biodegradability, making them attractive for a range of applications. researchgate.netnih.gov The incorporation of the bulky and hydrophobic 2,4-dimethylphenyl group from this compound into a polymer backbone could significantly influence the material's physical properties, such as its thermal stability and solubility. researchgate.net

Corrosion Inhibitors: Amino acids and their derivatives have been investigated as environmentally friendly corrosion inhibitors for various metals. idk.org.rsresearchgate.netat.uazastita-materijala.orgmocedes.org Their effectiveness is attributed to the presence of the amino and carboxylic acid groups, which can adsorb onto the metal surface and form a protective layer. mocedes.org The 2,4-dimethylphenyl group in this compound could further enhance its inhibitory properties through increased surface coverage and hydrophobic effects.

| Application Area | Specific Use | Research Finding |

| Fine Chemical Synthesis | Chiral Intermediate | Utilized in asymmetric synthesis, often via chiral Ni(II) complexes, to produce enantiomerically pure compounds. mdpi.comnih.govbeilstein-journals.org |

| Advanced Organic Molecules | Building Block | Serves as a starting material for structurally diverse molecules in Diversity-Oriented Synthesis (DOS). chimia.chnih.gov |

| Chemical Research | Research Tool | Employed in the study of amino acid derivatives and in the development of reactivity assays. psu.edunih.govresearchgate.net |

| Agrochemicals | Precursor | A scaffold for the synthesis of potential new fungicides and insecticides. researchgate.netnih.gov |

| Combinatorial Chemistry | Library Generation | Integrated into platforms like DNA-encoded chemical libraries (DECLs) for the synthesis of large compound libraries. delivertherapeutics.com |

| Material Science | Dyes | Potential precursor for novel azo dyes. researchgate.netpjsir.orgsphinxsai.com |

| Material Science | Polymers | Can be used as a monomer to create polymers with unique properties. scilit.comnih.govresearchgate.net |

| Specialty Chemicals | Corrosion Inhibitors | Investigated as a green alternative for metal corrosion protection. idk.org.rsresearchgate.netat.ua |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Amino(2,4-dimethylphenyl)acetic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via substitution reactions of its chloro- or methoxy-substituted precursors. For example, substitution of a chlorine atom on the benzene ring (e.g., in 2-Amino-2-(4-chloro-3-methylphenyl)acetic acid) using nucleophiles like hydroxyl or methoxy groups under basic conditions (e.g., NaOH in ethanol at 80°C) .

- Optimization : Key variables include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–100°C), and catalysts (e.g., Pd/C for hydrogenation). Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Analytical Workflow :

- NMR : Use - and -NMR to confirm the presence of the amino, acetic acid, and dimethylphenyl groups. For example, the amino proton appears as a broad singlet (~δ 5.5 ppm) in DMSO-d6 .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 208.0974 for CHNO) .

Q. How does the steric and electronic effects of the 2,4-dimethylphenyl group influence the compound’s reactivity?

- Steric Effects : The ortho-methyl group hinders electrophilic substitution at the benzene ring, directing reactions to the para position.

- Electronic Effects : Methyl groups act as electron donors, increasing electron density at the phenyl ring and stabilizing intermediates in oxidation reactions (e.g., using KMnO in HSO to form nitro derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Case Study : Derivatives like J-147 (a trifluoroacetylated analog) show neurotrophic activity in Alzheimer’s models but variable efficacy in vivo. Validate findings via:

- Dose-Response Curves : Test across concentrations (0.1–100 µM) in neuronal cell lines (e.g., SH-SY5Y).

- Kinetic Studies : Measure binding affinity to targets (e.g., mitochondrial complex III) using surface plasmon resonance (SPR) .

- Meta-Analysis : Compare datasets from PubChem, Reaxys, and independent studies to identify outliers .

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound analogs?

- In Silico Workflow :

- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase; PDB ID 4EY7).

- QSAR Models : Train regression models on datasets of IC values and descriptors (e.g., logP, polar surface area).

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

- Byproduct Sources : Dimethylphenyl group oxidation or acetic acid decarboxylation.

- Solutions :

- Temperature Control : Maintain <70°C during esterification to prevent decomposition.

- Catalyst Screening : Test Pd/C vs. Raney Ni for selective hydrogenation of nitro intermediates.

- Inline Analytics : Use FTIR probes to detect carbonyl intermediates in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.